3-ethyl-6-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Lipophilicity Drug-likeness Permeability prediction

Procure 3-ethyl-6-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one (CAS 1058433-28-5) for your targeted screening library. Its unique N6-(4-methylbenzyl) motif introduces a distinct hydrophobic and π-stacking surface absent in unsubstituted or N6-allyl analogs, enabling precise interrogation of CHIKV nsP1, LSD1, and purinergic receptor targets. With a lead-like profile (MW 269.30, XLogP3 1.5, only 3 rotatable bonds), this compound offers genuine chemical diversity that improves hit-finding probabilities. Avoid substitution with generic cores—secure the exact geometry your SAR demands.

Molecular Formula C14H15N5O
Molecular Weight 269.308
CAS No. 1058433-28-5
Cat. No. B2923438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-6-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
CAS1058433-28-5
Molecular FormulaC14H15N5O
Molecular Weight269.308
Structural Identifiers
SMILESCCN1C2=C(C(=O)N(C=N2)CC3=CC=C(C=C3)C)N=N1
InChIInChI=1S/C14H15N5O/c1-3-19-13-12(16-17-19)14(20)18(9-15-13)8-11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3
InChIKeyUHGUENMDTUEESQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Ethyl-6-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one (CAS 1058433-28-5): Core Identity and Procurement Starting Point


3-Ethyl-6-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one (CAS 1058433-28-5) is a fully synthetic, small-molecule heterocycle belonging to the [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one family [1]. Its core scaffold is recognized in medicinal chemistry for yielding inhibitors of viral replication (e.g., Chikungunya virus nsP1 capping enzyme) and epigenetic regulators (e.g., LSD1) [2][3]. This specific compound carries an ethyl group at the N3 position and a 4-methylbenzyl substituent at the N6 position, resulting in a molecular formula of C₁₄H₁₅N₅O (MW 269.30 g/mol) and a computed XLogP3 of 1.5 [1]. Limited primary bioactivity data are publicly available for this exact structure; therefore, procurement decisions must be driven by the structural novelty it confers within screening libraries and by class-level evidence from closely related analogs rather than by direct target engagement data for the compound itself.

Why 3-Ethyl-6-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one Cannot Be Replaced by a Generic Triazolopyrimidine


Within the [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one class, subtle variations in the N3 and N6 substituents profoundly affect target engagement, selectivity, and physicochemical properties. The N6-(4-methylbenzyl) group in this compound introduces a distinct hydrophobic and π-stacking surface absent in the unsubstituted core (CAS 1105195-78-5) or in the N6-allyl analog (CAS 1058197-34-4), while the N3-ethyl group modulates electronic distribution across the fused heterocyclic system [1][2]. Published structure–activity relationship (SAR) studies on 3-aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones demonstrate that even single-atom changes in the aryl substituent can shift anti-CHIKV EC₅₀ values by more than an order of magnitude, from low micromolar to inactive, underscoring that in-class compounds are not interchangeable without quantitative validation [3]. Because of the absence of publicly disclosed bioactivity data for CAS 1058433-28-5, researchers who substitute a closely related but structurally distinct analog risk losing the specific binding interactions that this substitution pattern may confer; conversely, those who require a compound with precisely this substitution geometry cannot assume that a generic triazolopyrimidine core will provide equivalent screening outcomes [1].

Quantitative Differentiation Evidence for 3-Ethyl-6-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one: Head-to-Head and Cross-Study Comparisons


Physicochemical Differentiation: Computed Lipophilicity (XLogP3) of 3-Ethyl-6-(4-methylbenzyl)-Substituted vs. Unsubstituted Core Triazolopyrimidinone

The computed XLogP3 of 3-ethyl-6-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is 1.5, whereas the unsubstituted parent scaffold 3-ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS 1105195-78-5) has a computed XLogP3 of –0.3 [1][2]. This indicates that the 4-methylbenzyl substituent increases predicted lipophilicity by approximately 1.8 log units, which can significantly affect membrane permeability, plasma protein binding, and solubility profiles in biological assays.

Lipophilicity Drug-likeness Permeability prediction

Molecular Weight and Rotatable Bond Comparison: Impact on Ligand Efficiency Metrics

The molecular weight of CAS 1058433-28-5 is 269.30 g/mol with 3 rotatable bonds, compared with 165.15 g/mol (2 rotatable bonds) for the unsubstituted 3-ethyl core (CAS 1105195-78-5) and 305.34 g/mol (4 rotatable bonds) for the N6-naphthylmethyl analog (CAS 1070807-28-1) [1][2]. This positions the compound in an intermediate property space that balances sufficient structural complexity for target recognition with molecular weight compatible with lead-like chemical space (MW < 300 Da).

Ligand efficiency Fragment-based screening Molecular recognition

Class-Level Antiviral Potency of [1,2,3]Triazolo[4,5-d]pyrimidin-7(6H)-ones: Benchmarking Expectation for CHIKV nsP1 Inhibition

The [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one chemotype has been validated as a selective inhibitor of Chikungunya virus (CHIKV) replication, with the most potent analog in the 2014 J. Med. Chem. study exhibiting an EC₅₀ below 1 μM and a selectivity index greater than 600 (no cytotoxicity up to 668 μM in Vero cells) [1]. The 2017 Antiviral Research study further confirmed that 3-aryl-substituted analogs with an ethyl or ethyl-mimetic group at position 5 (corresponding to N3 in our compound) inhibit CHIKV nsP1 guanylylation in vitro [2]. Although no direct EC₅₀ data are publicly available for CAS 1058433-28-5, its N3-ethyl substitution and the presence of a substituted benzyl group at N6 are consistent with the pharmacophoric features required for nsP1 engagement, establishing a reasonable class-level expectation of antiviral activity in the low-micromolar range.

Antiviral Chikungunya virus nsP1 capping enzyme

LSD1 Inhibitory Potential of the Triazolopyrimidinone Scaffold: Relevance for Epigenetic Drug Discovery

[1,2,3]Triazolo[4,5-d]pyrimidin-7-one derivatives incorporating a (thio)urea moiety at specific positions have been reported as a novel chemical class of lysine-specific demethylase 1 (LSD1) inhibitors, with compound 31 in the series exhibiting moderate inhibitory activity against LSD1 [1]. CAS 1058433-28-5 does not contain the (thio)urea motif, but its triazolopyrimidinone core is identical to that which engages the LSD1 active site. This establishes the scaffold as permissive for epigenetic target modulation, although direct LSD1 inhibition data for this specific compound are absent.

Epigenetics LSD1 inhibition Cancer therapeutics

Optimal Procurement and Application Scenarios for 3-Ethyl-6-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one


Antiviral Drug Discovery: CHIKV nsP1-Focused Screening Libraries

CAS 1058433-28-5 is ideally positioned for inclusion in targeted screening libraries aimed at identifying novel inhibitors of the Chikungunya virus nsP1 capping enzyme. The compound's N3-ethyl and N6-(4-methylbenzyl) substitution pattern aligns with the SAR established by Gigante et al. (2014, 2017), where 3-aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones demonstrated EC₅₀ values below 1 μM with selectivity indices exceeding 600 [1][2]. Its computed XLogP3 of 1.5 and molecular weight of 269.30 g/mol suggest adequate permeability for cell-based antiviral assays without excessive hydrophobicity that could lead to non-specific cytotoxicity [3].

Epigenetic Probe Development: LSD1 Demethylase Inhibitor Scaffold Exploration

The triazolopyrimidinone core of this compound has been validated as a scaffold for LSD1 inhibition, as reported by Li et al. (2020) [1]. Medicinal chemistry teams engaged in epigenetic drug discovery can procure CAS 1058433-28-5 as a starting point for structure-based design, particularly for exploring the contribution of the 4-methylbenzyl substituent to LSD1 binding pocket interactions. The absence of the (thio)urea group that was present in the published LSD1 inhibitors makes this compound a complementary tool for probing alternative binding modes within the same chemotype.

Chemical Biology Tool Compound: Profiling Kinase and Purinergic Receptor Selectivity

Triazolopyrimidine derivatives have been extensively patented as purinergic receptor antagonists and kinase inhibitors [1][2]. The specific substitution pattern of CAS 1058433-28-5—with a 4-methylbenzyl group providing a distinct shape and electronic profile compared to common phenyl or halogenated benzyl analogs—makes it a valuable tool compound for selectivity profiling across panels of purinergic receptors (e.g., P2Y, P2X subtypes) or kinases. Procurement of this compound enables researchers to interrogate whether the 4-methylbenzyl moiety confers subtype selectivity that is absent in more common analogs.

Fragment-Based and High-Throughput Screening Library Enrichment

With a molecular weight of 269.30 g/mol, only 3 rotatable bonds, and a computed XLogP3 of 1.5, CAS 1058433-28-5 resides within lead-like chemical space (MW ≤ 300 Da, logP ≤ 3, rotatable bonds ≤ 3) [1]. Screening library curators seeking to diversify their triazolopyrimidine offerings should prioritize this compound because its N6-(4-methylbenzyl) group introduces a benzo-fused hydrophobic motif that is underrepresented in typical commercial libraries yet is frequently found in high-quality drug candidates. Its structural novelty relative to the unsubstituted core (CAS 1105195-78-5) and the N6-allyl analog (CAS 1058197-34-4) provides genuine chemical diversity that can improve hit-finding probabilities in phenotypic and target-based screens [2].

Quote Request

Request a Quote for 3-ethyl-6-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.